molecular formula C14H13N7O2 B2994089 (3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1286725-87-8

(3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2994089
CAS No.: 1286725-87-8
M. Wt: 311.305
InChI Key: HOLNJMGKMLRGQL-UHFFFAOYSA-N
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Description

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule featuring a tetrazole ring, an oxadiazole ring, and an azetidine ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Tetrazole Ring: : The tetrazole ring can be synthesized using a click chemistry approach, typically involving the reaction of azides with nitriles under mild conditions. This method is favored for its high yield and eco-friendly nature.

  • Formation of Oxadiazole Ring: : The oxadiazole ring is often synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. This process usually requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Azetidine Ring Formation: : The azetidine ring can be constructed through the cyclization of β-amino alcohols or β-amino acids. This step often involves the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Final Coupling: : The final step involves coupling the tetrazole, oxadiazole, and azetidine intermediates. This can be achieved through various coupling reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to the corresponding amine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of alkyl or acyl groups on the tetrazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound exhibits potential as a pharmacophore due to the presence of the tetrazole and oxadiazole rings, which are known for their bioisosteric properties. These rings can mimic carboxylic acids and amides, respectively, enhancing the compound’s interaction with biological targets.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The tetrazole ring, in particular, is known for its ability to enhance the bioavailability and metabolic stability of drugs.

Industry

Industrially, the compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including as a precursor for high-performance materials.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-tetrazol-1-yl)phenyl)(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
  • (3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-1-yl)methanone

Uniqueness

The presence of the 3-methyl group on the oxadiazole ring distinguishes this compound from its analogs. This methyl group can influence the compound’s lipophilicity, metabolic stability, and overall biological activity. Additionally, the combination of the tetrazole, oxadiazole, and azetidine rings in a single molecule provides a unique scaffold for drug design and development.

(3-(1H-tetrazol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2/c1-9-16-13(23-17-9)11-6-20(7-11)14(22)10-3-2-4-12(5-10)21-8-15-18-19-21/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLNJMGKMLRGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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